molecular formula C20H29N5O4S B15117531 1-Methanesulfonyl-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}piperidine

1-Methanesulfonyl-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}piperidine

Cat. No.: B15117531
M. Wt: 435.5 g/mol
InChI Key: LSUYUKVKRJSKOH-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}piperidine is a complex organic compound that features a unique structure combining a methanesulfonyl group, an imidazo[1,2-b]pyridazinyl moiety, and a piperidine backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methanesulfonyl-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}piperidine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazinyl core. This can be achieved through the cyclization of 2-methylimidazo[1,2-a]pyridine with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the imidazo[1,2-b]pyridazinyl moiety can produce partially or fully reduced analogs .

Scientific Research Applications

1-Methanesulfonyl-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}piperidine involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyridazinyl moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-Methanesulfonyl-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}piperidine is unique due to its combination of functional groups and the resulting biological activity. The presence of both the imidazo[1,2-b]pyridazinyl and piperidine moieties provides a distinct pharmacophore that can interact with multiple biological targets .

Properties

Molecular Formula

C20H29N5O4S

Molecular Weight

435.5 g/mol

IUPAC Name

[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C20H29N5O4S/c1-15-13-25-18(21-15)3-4-19(22-25)29-14-16-5-9-23(10-6-16)20(26)17-7-11-24(12-8-17)30(2,27)28/h3-4,13,16-17H,5-12,14H2,1-2H3

InChI Key

LSUYUKVKRJSKOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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